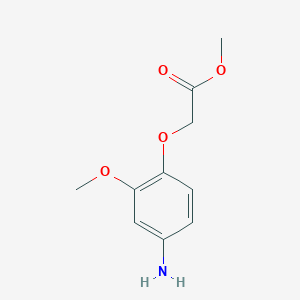
Methyl (4-amino-2-methoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-amino-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H13NO4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group, a methoxy group, and a phenoxyacetate moiety, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-amino-2-methoxyphenoxy)acetate typically involves the reaction of 4-amino-2-methoxyphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Methyl (4-amino-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenoxyacetates .
科学研究应用
Methyl (4-amino-2-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (4-amino-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenoxyacetate moieties contribute to its overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- Methyl (4-methoxyphenoxy)acetate
- Methyl (4-nitro-2-methoxyphenoxy)acetate
- Methyl (4-chloro-2-methoxyphenoxy)acetate
Uniqueness
Methyl (4-amino-2-methoxyphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
Methyl (4-amino-2-methoxyphenoxy)acetate, a compound with the molecular formula C11H15N1O4, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound features an amino group that can form hydrogen bonds, a methoxy group that enhances lipophilicity, and a phenoxyacetate moiety that contributes to its overall reactivity. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by binding to DNA templates, thereby preventing DNA synthesis and blocking transcription and replication processes .
2. Anticancer Properties
Studies have highlighted the compound's cytotoxic effects against cancer cell lines, including U937 (human myeloid leukemia) cells. The compound demonstrated effective inhibition of cell proliferation without causing cytotoxicity in non-cancerous cells, suggesting a targeted action mechanism .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The amino group plays a critical role in forming these interactions, while the methoxy and phenoxyacetate groups enhance binding affinity to target sites within cells.
Study 1: Antimicrobial Evaluation
In an experimental setup, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
Study 2: Anticancer Activity
In vitro studies assessed the compound's effect on U937 cells, revealing an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests a potent anticancer activity while maintaining low toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| U937 | 25 |
| Normal Fibroblasts | >100 |
属性
IUPAC Name |
methyl 2-(4-amino-2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRXLDGTOQXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














